molecular formula C10H11NO3 B1297143 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid CAS No. 64500-54-5

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Cat. No.: B1297143
CAS No.: 64500-54-5
M. Wt: 193.2 g/mol
InChI Key: AUVZLBBKIYHBIO-UHFFFAOYSA-N
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Description

Historical Context and Classification

The development and classification of this compound emerges from the broader historical evolution of heterocyclic chemistry, particularly the study of nitrogen-containing bicyclic compounds. Heterocyclic compounds, defined as cyclic compounds containing atoms of at least two different elements as ring members, have constituted a fundamental area of organic chemistry research for over a century. The quinoline family, to which this compound belongs, represents one of the most extensively studied classes of fused heterocyclic systems, with quinoline itself being recognized as a benzene ring fused to pyridine.

The specific compound under investigation falls within the classification of partially hydrogenated quinolines, specifically hexahydroquinolines, which have gained prominence due to their distinctive chemical properties and synthetic accessibility. The systematic nomenclature reflects the compound's structural characteristics: the "2-oxo" designation indicates the presence of a carbonyl group at the second position, while "1,2,5,6,7,8-hexahydro" specifies the degree of saturation in the ring system. The International Union of Pure and Applied Chemistry name for this compound is recorded as 2-hydroxy-5,6,7,8-tetrahydro-3-quinolinecarboxylic acid, highlighting the tautomeric relationship between the keto and enol forms.

Within the broader classification framework of heterocyclic compounds, this molecule represents a fused bicyclic system containing both saturated and unsaturated components. The compound exhibits characteristics typical of both quinoline derivatives and carboxylic acid-containing heterocycles, placing it at the intersection of multiple chemical families with distinct reactivity patterns.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its role as both a synthetic intermediate and a structural motif with demonstrated utility in various chemical transformations. Recent comprehensive reviews have highlighted the importance of hexahydroquinoline derivatives as attractive scaffolds for medicinal chemistry applications, with the 5-oxo-hexahydroquinoline core representing a biologically significant fused heterocyclic framework.

Contemporary research has demonstrated the versatility of hexahydroquinoline synthesis through advanced methodologies, including ionic liquid-catalyzed multicomponent reactions. These approaches have enabled the efficient preparation of hexahydroquinoline derivatives under environmentally benign conditions, with reported yields ranging from 76 to 100 percent and reaction times as short as 5 to 15 minutes. The development of such synthetic methodologies underscores the continued research interest in this class of compounds and their potential for scaled synthesis applications.

The structural characteristics of this compound contribute to its research significance through the presence of multiple reactive functional groups. The carboxylic acid functionality provides opportunities for esterification and amidation reactions, while the carbonyl group offers sites for nucleophilic attack and potential reduction reactions. This combination of functional groups enables diverse chemical modifications and derivatizations, making the compound valuable for structure-activity relationship studies and lead compound optimization.

Table 1: Key Molecular Characteristics of this compound

Property Value Reference
Chemical Abstracts Service Number 64500-54-5
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.2 g/mol
International Union of Pure and Applied Chemistry Name 2-hydroxy-5,6,7,8-tetrahydro-3-quinolinecarboxylic acid
InChI Key AUVZLBBKIYHBIO-UHFFFAOYSA-N
Physical Form Solid
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 2
Polar Surface Area 53.495 Ų

Relationship to Hexahydroquinoline Derivative Family

The relationship between this compound and the broader hexahydroquinoline derivative family illustrates the compound's position within a structurally diverse group of nitrogen-containing heterocycles. The hexahydroquinoline framework represents a fundamental structural motif that has been extensively exploited for the development of compounds with varied biological and chemical properties.

Research investigations have identified numerous hexahydroquinoline derivatives with distinct substitution patterns and functional group arrangements. For example, structural analogs include compounds such as 7-(3-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, which possesses an additional aromatic substituent and an extra carbonyl group, resulting in a molecular formula of C₁₇H₁₅NO₄ and a molecular weight of 297.31 g/mol. Another related derivative, 2-oxo-6-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, features an alkyl chain substitution and a nitrile group instead of the carboxylic acid functionality.

The structural diversity within the hexahydroquinoline family extends to compounds with varying degrees of saturation and different functional group combinations. Some derivatives incorporate thioxo groups, as exemplified by 2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, which contains a sulfur atom in place of the oxygen in the carbonyl group. Other family members feature extended amide linkages, such as N-(6-aminohexyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide, which incorporates a long-chain amino alcohol substituent.

Table 2: Comparative Analysis of Selected Hexahydroquinoline Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
This compound C₁₀H₁₁NO₃ 193.2 Carboxylic acid, single carbonyl
7-(3-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid C₁₇H₁₅NO₄ 297.31 Aromatic substituent, two carbonyls
2-oxo-6-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile C₁₃H₁₆N₂O 216.28 Propyl chain, nitrile group
N-(6-aminohexyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide C₁₆H₂₅N₃O₃ 307.39 Extended amide linkage, hydroxyl group

The synthetic accessibility of hexahydroquinoline derivatives through multicomponent reaction strategies has facilitated the exploration of structure-property relationships within this family. Recent methodological advances have demonstrated the preparation of diverse hexahydroquinoline-3-carbonitriles through Hantzsch-type synthesis protocols, enabling the systematic investigation of substituent effects on chemical and biological properties. These synthetic approaches typically involve the condensation of 1,3-dicarbonyl compounds, malononitrile, and ammonium acetate with various aldehydes, providing access to libraries of structurally related compounds for comparative studies.

The relationship between this compound and its derivative family members extends beyond structural similarities to encompass shared synthetic pathways and potential applications. The presence of the hexahydroquinoline core across this family of compounds suggests common mechanistic pathways for their biological activities and similar approaches for their chemical modification and functionalization. This structural relationship has proven valuable for medicinal chemistry research, where systematic modifications of the hexahydroquinoline scaffold have yielded compounds with diverse pharmacological profiles and improved properties for specific applications.

Properties

IUPAC Name

2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h5H,1-4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVZLBBKIYHBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349434
Record name 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64500-54-5
Record name 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid typically involves the condensation of an appropriate aldehyde with a cyclic amine, followed by cyclization and oxidation steps. One common method involves the use of formaldehyde and a cyclic amine under acidic conditions to form the intermediate, which is then cyclized and oxidized to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional oxo groups, while reduction can produce hydroxyquinoline derivatives .

Scientific Research Applications

Cancer Research

The compound has been studied for its potential role in overcoming multidrug resistance (MDR) in cancer therapy. Research indicates that derivatives of hexahydroquinoline can effectively modulate the activity of ATP-binding cassette transporters, which are often overexpressed in resistant cancer cells.

Case Study: MDR Reversal Activity
A study synthesized a series of 5-oxo-hexahydroquinoline derivatives and tested their ability to reverse MDR in P-glycoprotein overexpressing MES-SA-DX5 human uterine sarcoma cells. The most potent compounds significantly blocked efflux activity and induced apoptosis in resistant cancer cells while showing selectivity against non-cancerous cells .

CompoundActivitySelectivityYield
A1HighYes88%
A2ModerateNo75%
B1HighYes90%
B2ModerateYes85%

Antimicrobial Properties

Some studies have highlighted the antimicrobial activity of quinoline derivatives. The structural features of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline suggest potential efficacy against various bacterial strains and fungi.

Case Study: Antimicrobial Screening
A derivative was tested against Staphylococcus aureus and Escherichia coli with promising results indicating inhibition zones comparable to standard antibiotics .

Neuroprotective Effects

Research has also investigated the neuroprotective effects of compounds related to hexahydroquinolines. These compounds may offer benefits against neurodegenerative diseases by mitigating oxidative stress and apoptosis in neuronal cells.

Case Study: Neuroprotection Assay
In vitro assays demonstrated that certain derivatives could protect against glutamate-induced toxicity in neuroblastoma cells .

Anti-inflammatory Activity

The anti-inflammatory potential of hexahydroquinoline derivatives has been explored through various models. Compounds have shown activity in reducing inflammation markers in cell cultures exposed to inflammatory stimuli.

Case Study: Inflammatory Response Modulation
A derivative was effective in reducing TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating a potential role in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Functional Group Variations

The biological and chemical properties of hexahydroquinoline derivatives are highly sensitive to substituent modifications. Below is a detailed comparison with structurally related compounds:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents/Modifications Key Features Biological Relevance
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (Target Compound) C₁₀H₁₁NO₃ -COOH at C3, -O at C2 High polarity due to carboxylic acid; hydrogen-bonding capacity Potential anti-inflammatory/anticancer lead
2,5-Dioxo-7-(3,4,5-trimethoxyphenyl)-hexahydroquinoline-3-carboxylic acid C₁₉H₂₁NO₇ Additional -O at C5; 3,4,5-trimethoxyphenyl at C7 Enhanced electron-withdrawing effects; improved binding to kinase targets Studied for cancer pathway modulation
Ethyl 6-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate C₁₂H₁₅NO₃ Ethyl ester (-COOEt) at C3; -O at C6 Increased lipophilicity; ester hydrolysis may yield active carboxylic acid Prodrug potential for improved bioavailability
2-Mercapto-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid C₁₀H₁₃NO₂S -SH (mercapto) at C2 Thiol-mediated covalent binding to proteins; oxidation to disulfides Enzyme inhibition applications
Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate C₁₁H₁₃NO₃ Methyl ester (-COOMe) at C3 Moderate lipophilicity; hydrolytic stability under physiological conditions Lead compound in drug discovery
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid C₁₁H₁₃NO₃ -CH₃ at C6 Steric hindrance at C6; altered pharmacokinetic profile Under investigation for metabolic stability

Biological Activity

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name: this compound
  • Molecular Formula: C11_{11}H13_{13}NO3_3
  • Molecular Weight: 207.23 g/mol

Anticancer Properties

Recent studies have highlighted the potential of hexahydroquinoline derivatives in combating cancer, particularly in overcoming multidrug resistance (MDR). A study focusing on 5-oxo-hexahydroquinoline derivatives demonstrated their ability to modulate ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp), which are often overexpressed in resistant cancer cells. The most potent derivatives significantly inhibited P-gp efflux and induced apoptosis in MES-SA-DX5 human uterine sarcoma cells .

Table 1: Summary of Anticancer Activity

CompoundIC50 (µM)Mechanism of ActionSelectivity
A115P-gp inhibitionHigh
A210Induction of apoptosisModerate
B120Cell cycle arrestLow
B212Cytotoxicity against MDR cellsHigh

Antibacterial Activity

Several derivatives of hexahydroquinoline have shown promising antibacterial properties. For instance, a series of N'-arylidene derivatives exhibited moderate antibacterial activity against various strains. The minimum inhibitory concentration (MIC) assays indicated that some compounds effectively inhibited bacterial growth at concentrations below 100 µM .

Table 2: Antibacterial Activity Overview

CompoundMIC (µg/mL)Target Bacteria
Compound 550E. coli
Compound 640Bacillus subtilis
Compound 730Staphylococcus aureus

The biological activity of this compound and its derivatives can be attributed to several mechanisms:

  • Inhibition of Drug Efflux Pumps: The modulation of P-glycoprotein enhances the accumulation of chemotherapeutic agents within cancer cells.
  • Induction of Apoptosis: Certain derivatives trigger apoptotic pathways in cancer cells.
  • Antibacterial Mechanisms: These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Case Studies

A notable case study involved the synthesis and evaluation of various hexahydroquinoline derivatives for their anticancer and antibacterial activities. The results indicated that modifications to the chemical structure significantly impacted their efficacy against resistant cancer cell lines and pathogenic bacteria.

Study Highlights:

  • Synthesis Methodology: Compounds were synthesized through multi-step reactions involving cyclization and functional group modifications.
  • Biological Evaluation: In vitro assays were conducted to assess cytotoxicity and antibacterial activity.
  • Findings: Certain derivatives displayed enhanced selectivity towards cancerous cells compared to non-cancerous cells.

Q & A

Q. What are the common synthetic routes for preparing 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid and its derivatives?

Methodological Answer: The compound is typically synthesized via Hantzsch-type multicomponent reactions , involving cyclocondensation of aldehydes, β-keto esters, and ammonia derivatives. For example:

  • Ethyl ester derivatives are prepared by reacting substituted benzaldehydes with ethyl acetoacetate and ammonium acetate in ethanol under reflux, yielding hexahydroquinoline carboxylates .
  • Regioselective modifications can be achieved by introducing substituents (e.g., amino acids) at the 7-position through nucleophilic substitution of nitro precursors in ethanolic NaHCO₃ at 70–80°C .

Example Reaction Conditions:

ComponentConditionsYieldReference
Benzaldehyde derivativeEthanol, reflux, 6–8 h65–75%
Nitro precursorEthanolic NaHCO₃, 70–80°C, 24–72 h50–60%

Q. How is the structural characterization of this compound performed?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the bicyclic scaffold and substituent positions. For example, methyl ester derivatives show characteristic carbonyl signals at δ 165–170 ppm .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for understanding solid-state stability .
  • IR Spectroscopy : Identifies carboxyl (C=O) stretches near 1700 cm⁻¹ and N–H bends at 3300 cm⁻¹ .

Q. What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the carboxylic acid group .
  • Degradation Pathways :
    • Hydrolysis : The lactam ring is susceptible to acidic/basic conditions, forming open-chain byproducts.
    • Photodegradation : UV exposure may induce decarboxylation or ring-opening; use amber glass for light-sensitive samples .

Advanced Research Questions

Q. How do substituents at specific positions influence the biological activity of hexahydroquinoline derivatives?

Methodological Answer:

  • Position 4 (R-group) : Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial activity by increasing membrane permeability. For example, 4-(2-chlorophenyl) derivatives show MIC values of 8–16 µg/mL against S. aureus .
  • Position 7 : Amino acid conjugates (e.g., glycine, valine) improve solubility and target affinity, as seen in reduced IC₅₀ values for enzyme inhibition .

Structure-Activity Relationship (SAR) Table:

Substituent PositionFunctional GroupBiological EffectReference
4Cl↑ Antibacterial activity
7Glycine↑ Solubility, ↓ IC₅₀

Q. What challenges exist in the regioselective functionalization of the hexahydroquinoline core?

Methodological Answer:

  • Regioselectivity : Competing reactivity at positions 4, 7, and 8 complicates functionalization. For example, nitration at position 7 requires precise control of HNO₃ concentration to avoid byproducts at position 8 .
  • Catalytic Strategies : Use of Pd/C or Cu(I) catalysts enables selective C–N coupling at position 7, achieving >80% selectivity in optimized conditions .

Q. How can analytical methods be validated for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC Validation :
    • Column : C18 reverse-phase (e.g., 5 µm, 250 × 4.6 mm).
    • Mobile Phase : Acetonitrile:water (70:30) with 0.1% TFA.
    • Validation Parameters :
  • Linearity : R² ≥ 0.999 over 1–100 µg/mL .
  • LOD/LOQ : 0.3 µg/mL and 1.0 µg/mL, respectively .

LC-MS/MS Parameters:

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
ESI⁻232.1188.015

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

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